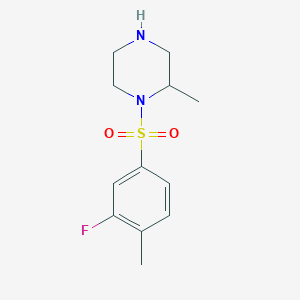![molecular formula C12H12ClNO5 B7556032 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid](/img/structure/B7556032.png)
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has recently gained attention in the scientific community for its potential use in cancer treatment.
作用機序
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid targets RNA polymerase I transcription by binding to the DNA promoter region of ribosomal RNA genes. This binding prevents the recruitment of transcription factors and RNA polymerase I to the promoter, leading to the inhibition of ribosomal RNA synthesis. This inhibition activates the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has also been shown to have an effect on the tumor microenvironment, leading to the inhibition of angiogenesis and the induction of an immune response against cancer cells.
実験室実験の利点と制限
One advantage of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its selectivity for cancer cells, which allows for targeted cancer treatment with minimal toxicity to normal cells. Another advantage is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. One limitation of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid is its potential toxicity at high doses, which may limit its use in clinical settings. Another limitation is the potential for cancer cells to develop resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid over time.
将来の方向性
For 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid research include the development of more effective and less toxic analogs, the identification of biomarkers for patient selection, and the investigation of combination therapies with other cancer treatments. Additional research is also needed to understand the mechanisms of resistance to 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid and to develop strategies to overcome resistance. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid in human patients.
合成法
The synthesis method of 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid involves the reaction of 7-chloro-1,3-benzodioxole-5-carbonyl chloride with N-(tert-butoxycarbonyl)-L-proline methyl ester to form 2-(7-chloro-1,3-benzodioxol-5-yl)-N-[(tert-butoxycarbonyl)amino]propanamide. This intermediate is then reacted with methylamine to produce 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid.
科学的研究の応用
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit RNA polymerase I transcription, which is overactive in many cancer cells. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. 2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, and hematological malignancies.
特性
IUPAC Name |
2-[(7-chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-6(12(16)17)14(2)11(15)7-3-8(13)10-9(4-7)18-5-19-10/h3-4,6H,5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLLAYOUHQYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C1=CC2=C(C(=C1)Cl)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)-methylamino]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7555960.png)
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B7555964.png)
![3-Amino-2-methyl-1-[4-(pyrrolidin-1-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7555979.png)


![3-[(3,5-Dimethylpiperidine-1-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556005.png)

![2-[3-(3,5-Dimethyl-1,2-oxazol-4-yl)propanoyl-methylamino]propanoic acid](/img/structure/B7556024.png)


![2-[1-[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556056.png)

